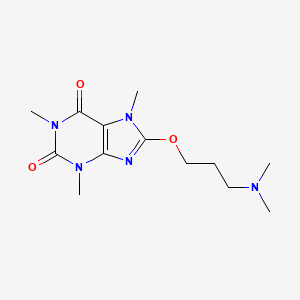
8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the xanthine class. Xanthines are a group of alkaloids commonly found in various natural substances and are known for their pharmacological effects, including stimulant properties. This compound is structurally related to caffeine and theobromine, which are well-known xanthines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of xanthine derivatives. One common method is the reaction of 8-bromocaffeine with 3-dimethylamino-propylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the 8-position of the xanthine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in solvents like THF or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 8-position.
Applications De Recherche Scientifique
8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a model compound for studying xanthine derivatives and their reactivity.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including as a stimulant and in the treatment of certain neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, the compound can increase the release of neurotransmitters like dopamine and norepinephrine, leading to stimulant effects. Additionally, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP (cAMP) and enhanced cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: A well-known stimulant with similar structural features.
Theobromine: Found in chocolate, with milder stimulant effects compared to caffeine.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Uniqueness
8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which may confer distinct pharmacological properties. Its dimethylamino-propoxy group can enhance its ability to cross the blood-brain barrier and interact with central nervous system targets more effectively than some of its analogs .
Propriétés
Numéro CAS |
80539-94-2 |
|---|---|
Formule moléculaire |
C13H21N5O3 |
Poids moléculaire |
295.34 g/mol |
Nom IUPAC |
8-[3-(dimethylamino)propoxy]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H21N5O3/c1-15(2)7-6-8-21-12-14-10-9(16(12)3)11(19)18(5)13(20)17(10)4/h6-8H2,1-5H3 |
Clé InChI |
LIYPIYBPJXKPIV-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1OCCCN(C)C)N(C(=O)N(C2=O)C)C |
SMILES canonique |
CN1C2=C(N=C1OCCCN(C)C)N(C(=O)N(C2=O)C)C |
Numéros CAS associés |
65497-24-7 (hydrochloride) |
Synonymes |
cofpropamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















